4-fluorophenyl (4-bromophenoxy)acetate
Description
4-Fluorophenyl (4-bromophenoxy)acetate is a halogenated aromatic ester characterized by a fluorine atom at the para position of the phenyl ring and a bromine-substituted phenoxy group attached via an acetate linker. For instance, 4-bromophenyl (4-chlorophenoxy)acetate (CAS 62095-46-9, ) shares a similar framework, differing only in the halogen substituents (Cl vs. F). The compound’s molecular architecture suggests applications in pharmaceuticals, agrochemicals, and materials science, leveraging the electronic and steric effects of fluorine and bromine atoms.
Properties
IUPAC Name |
(4-fluorophenyl) 2-(4-bromophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO3/c15-10-1-5-12(6-2-10)18-9-14(17)19-13-7-3-11(16)4-8-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATFZZQRGYQTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)COC2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Polar Surface Area: The phenoxy group contributes to a higher polar surface area (35.5 Ų) compared to simpler esters like 4-fluorophenyl acetate (26.3 Ų), influencing solubility and pharmacokinetics .
Market and Regulatory Trends
- The 4-fluorophenyl acetate market () is projected to grow at a CAGR of 5.8% (2025–2030), driven by demand in Asia-Pacific pharmaceutical sectors. Brominated analogs face stricter regulations due to environmental concerns, necessitating sustainable synthesis routes .
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